molecular formula C13H8F2O B14140117 4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1214374-20-5

4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B14140117
CAS No.: 1214374-20-5
M. Wt: 218.20 g/mol
InChI Key: DLJDPBXMUQZTNM-UHFFFAOYSA-N
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Description

4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions, and an aldehyde group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4,4’-difluorobiphenyl.

    Formylation Reaction: The introduction of the aldehyde group at the 2 position can be achieved through a formylation reaction. This can be done using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

While specific industrial production methods for 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4,4’-Difluoro-[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde depends on the specific reactions it undergoes. For example:

    Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

    Reduction: The aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms from the reducing agent.

    Substitution: The fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid: The oxidized form of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde.

    4,4’-Difluoro-[1,1’-biphenyl]-2-methanol: The reduced form of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde.

Uniqueness

4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

1214374-20-5

Molecular Formula

C13H8F2O

Molecular Weight

218.20 g/mol

IUPAC Name

5-fluoro-2-(4-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8F2O/c14-11-3-1-9(2-4-11)13-6-5-12(15)7-10(13)8-16/h1-8H

InChI Key

DLJDPBXMUQZTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C=O)F

Origin of Product

United States

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